molecular formula C4H7NaO3 B1503792 Sodium 4-hydroxybutyrate-D6 CAS No. 362049-53-4

Sodium 4-hydroxybutyrate-D6

Cat. No.: B1503792
CAS No.: 362049-53-4
M. Wt: 132.12 g/mol
InChI Key: XYGBKMMCQDZQOZ-LRDWTYOMSA-M
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Description

Gamma-hydroxybutyrate-d6 (sodium salt) is a deuterated form of gamma-hydroxybutyrate, a central nervous system depressant. It is often used as an internal standard in analytical chemistry, particularly in mass spectrometry, due to its stability and distinct mass difference from the non-deuterated form .

Scientific Research Applications

Gamma-hydroxybutyrate-d6 (sodium salt) is widely used in scientific research, including:

    Chemistry: As an internal standard in mass spectrometry for the quantification of gamma-hydroxybutyrate in biological samples.

    Biology: In studies of metabolic pathways involving gamma-hydroxybutyrate.

    Medicine: In pharmacokinetic studies to understand the metabolism and excretion of gamma-hydroxybutyrate.

    Industry: In the quality control of pharmaceuticals containing gamma-hydroxybutyrate .

Mechanism of Action

GHB stimulates dopamine release at low concentrations by acting on the GHB receptor . At higher concentrations, GHB inhibits dopamine release by acting on the GABA-B receptors, which is followed by GHB receptor signaling and increased release of dopamine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-hydroxybutyrate-d6 (sodium salt) can be synthesized by the deuteration of gamma-hydroxybutyrate. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents such as deuterated water (D2O) or deuterated acids. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of gamma-hydroxybutyrate-d6 (sodium salt) involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Gamma-hydroxybutyrate-d6 (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Gamma-hydroxybutyrate-d6 (sodium salt) is unique due to its deuterium atoms, which provide a distinct mass difference useful in analytical applications. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and analytical uses.

Properties

IUPAC Name

sodium;2,2,3,3,4,4-hexadeuterio-4-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1/i1D2,2D2,3D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGBKMMCQDZQOZ-LRDWTYOMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])CO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)[O-])C([2H])([2H])C([2H])([2H])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678706
Record name Sodium 4-hydroxy(~2~H_6_)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362049-53-4
Record name Sodium 4-hydroxy(~2~H_6_)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4-hydroxybutyrate-D6
Reactant of Route 2
Sodium 4-hydroxybutyrate-D6
Reactant of Route 3
Sodium 4-hydroxybutyrate-D6
Reactant of Route 4
Sodium 4-hydroxybutyrate-D6
Reactant of Route 5
Sodium 4-hydroxybutyrate-D6
Reactant of Route 6
Sodium 4-hydroxybutyrate-D6

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